molecular formula C17H28N4O2 B2442491 tert-Butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate CAS No. 1289388-31-3

tert-Butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate

Cat. No. B2442491
M. Wt: 320.437
InChI Key: KMIPOVWNURJNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-Butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate” is a derivative of N-Boc piperazine . It serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .


Synthesis Analysis

The synthesis of this compound involves several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The structures of the synthesized compounds were characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by single crystal X-ray diffraction analysis . The molecule adopts a specific shape with certain moieties adopting specific conformations . A detailed analysis of the intermolecular interactions and crystal packing was performed via Hirshfeld surface analysis and fingerprint plots .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 320.43 and a molecular formula of C17H28N4O2 . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • Intermediate for Crizotinib : D. Kong et al. (2016) demonstrated the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, highlighting its importance as an intermediate in creating crizotinib, a drug used for cancer treatment. The synthesis involved three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing its utility in medicinal chemistry (Kong et al., 2016).

  • Key Intermediate for Vandetanib : Min Wang et al. (2015) described the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a crucial intermediate for Vandetanib, an anticancer drug. The method involved acylation, sulfonation, and substitution steps, emphasizing the compound's significance in the development of therapeutic agents (Wang et al., 2015).

  • Acetyl-CoA Carboxylase Inhibitors : A study by K. Huard et al. (2012) on the synthesis of acetyl-CoA carboxylase inhibitors reported the creation of a novel N-2 tert-butyl pyrazolospirolactam core, starting from ethyl 3-amino-1H-pyrazole-4-carboxylate. This research illustrates the compound's application in developing treatments for diseases linked to acetyl-CoA carboxylase, such as metabolic disorders (Huard et al., 2012).

Drug Discovery and Development

  • Anticancer Drug Intermediates : Research by Binliang Zhang et al. (2018) focused on synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs. This study underscores the chemical's role in the synthesis of novel anticancer therapies, highlighting its potential in overcoming drug resistance in cancer treatment (Zhang et al., 2018).

Future Directions

The compound can be used as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

properties

IUPAC Name

tert-butyl 4-[methyl(1-pyrazin-2-ylethyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-13(15-12-18-8-9-19-15)20(5)14-6-10-21(11-7-14)16(22)23-17(2,3)4/h8-9,12-14H,6-7,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIPOVWNURJNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N(C)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.